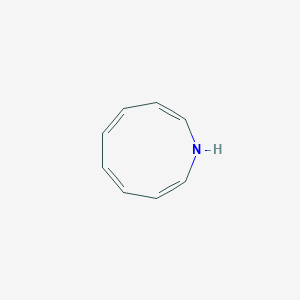![molecular formula C15H18O3 B14745177 2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione CAS No. 6321-53-5](/img/structure/B14745177.png)
2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a cyclohexane-1,3-dione core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenylacetic acid with cyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction typically requires heating under reflux conditions and the use of a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in cells. For example, it may inhibit p-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the breakdown of tyrosine .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-Chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
- 2-[4-(Methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
- 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6321-53-5 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-[2-(3-methoxyphenyl)ethyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H18O3/c1-18-12-5-2-4-11(10-12)8-9-13-14(16)6-3-7-15(13)17/h2,4-5,10,13H,3,6-9H2,1H3 |
Clave InChI |
PPNXCNKVYOOFQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCC2C(=O)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


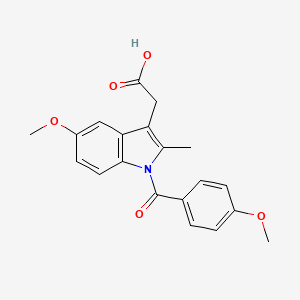
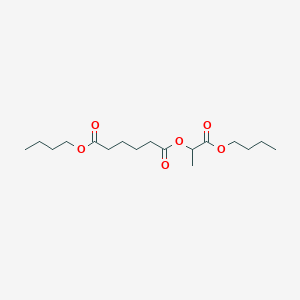
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)
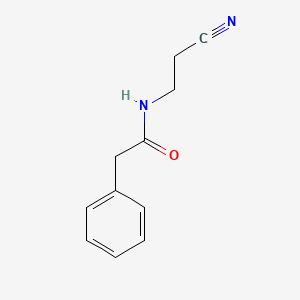
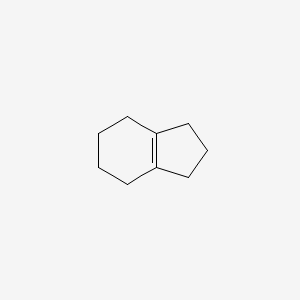

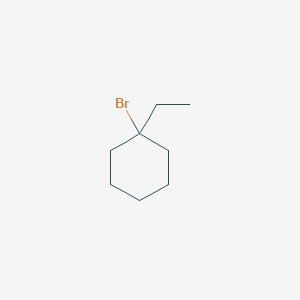
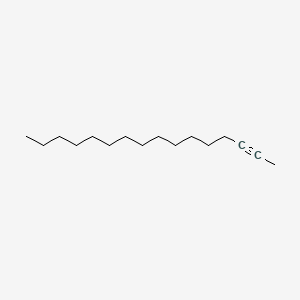
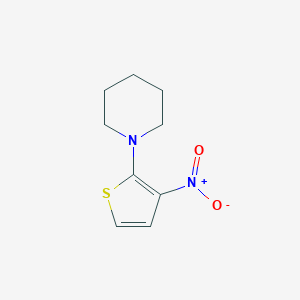
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)

![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
